
Acetic acid;2-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-octylphenol is an organic compound that combines the properties of acetic acid and 2-octylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 2-octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter. For 2-octylphenol, industrial synthesis often involves the alkylation of phenol with 1-octene in the presence of an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydrogen can be substituted with various groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
Acetic acid;2-octylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-octylphenol involves its interaction with various molecular targets. The phenolic group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler phenolic compound without the octyl group.
Octylphenol: Similar structure but lacks the acetic acid component.
Acetic Acid: Lacks the phenolic group and octyl chain.
Uniqueness
Acetic acid;2-octylphenol is unique due to the combination of the acidic and phenolic functionalities, along with the hydrophobic octyl chain. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophilic and hydrophobic interactions are required.
Propriétés
Numéro CAS |
67367-09-3 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
acetic acid;2-octylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;1-2(3)4/h8-9,11-12,15H,2-7,10H2,1H3;1H3,(H,3,4) |
Clé InChI |
BVEAJQHEAGAOAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
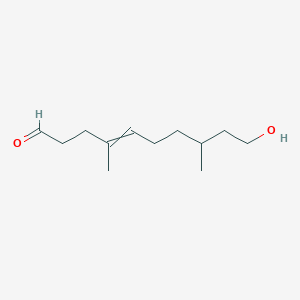
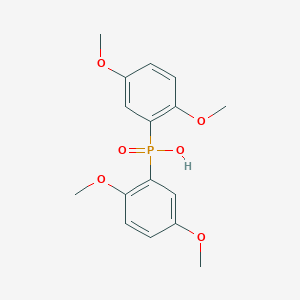
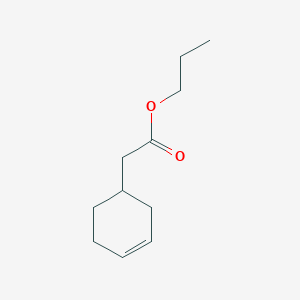
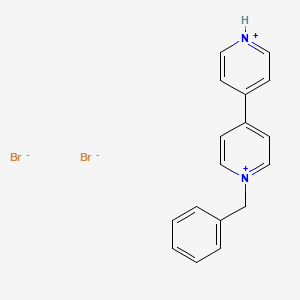
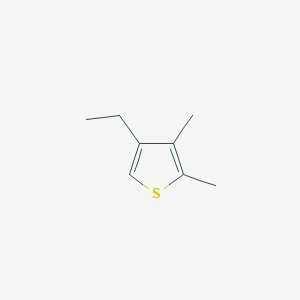
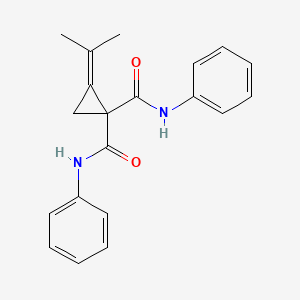
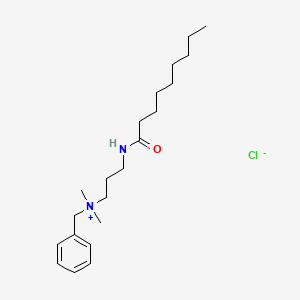
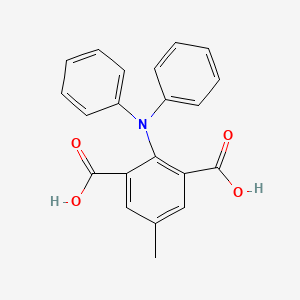
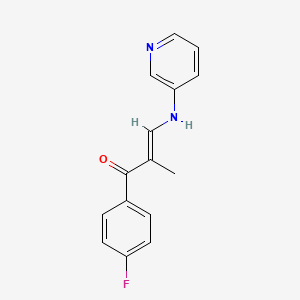



stannane](/img/structure/B14472292.png)
